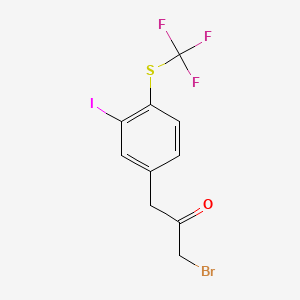

1-Bromo-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Bromo-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one is a halogenated arylpropanone derivative characterized by a brominated ketone backbone and a phenyl ring substituted with iodine and a trifluoromethylthio (-SCF₃) group at the 3- and 4-positions, respectively. The trifluoromethylthio moiety is a strong electron-withdrawing group, while the iodine atom introduces steric bulk and polarizability.

Properties

Molecular Formula |

C10H7BrF3IOS |

|---|---|

Molecular Weight |

439.03 g/mol |

IUPAC Name |

1-bromo-3-[3-iodo-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7BrF3IOS/c11-5-7(16)3-6-1-2-9(8(15)4-6)17-10(12,13)14/h1-2,4H,3,5H2 |

InChI Key |

LAFXUEKFKUOCIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)CBr)I)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one under controlled conditions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane .

Chemical Reactions Analysis

1-Bromo-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium iodide (NaI) for halogen exchange reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the carbonyl group to alcohols.

Coupling Reactions: The presence of halogens makes it suitable for Suzuki-Miyaura and Heck coupling reactions, often using palladium catalysts.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one is not well-documented. its reactivity is primarily due to the presence of electrophilic halogens and the carbonyl group, which can participate in various organic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and ketone backbone significantly influence reactivity, stability, and molecular weight. Key comparisons include:

*Calculated based on molecular formulas.

- Trifluoromethylthio (-SCF₃) vs.

- Iodo vs. Bromo/Chloro : The iodine atom in the target compound introduces greater polarizability and steric hindrance compared to smaller halogens, which may slow down nucleophilic substitution reactions .

Stability and Reactivity

- Base Sensitivity : Unlike 1,3-dibromopropan-2-one derivatives, which polymerize under basic conditions due to ketone instability, the target compound’s aryl substituents may stabilize the carbonyl group through resonance or steric effects. However, direct stability data for the target compound are unavailable .

- Synthetic Challenges : The synthesis of brominated propan-2-one derivatives (e.g., 1-Bromo-3-(2,4-dichlorophenyl)propan-2-one) often yields <20% due to competing side reactions, as seen in . The target compound’s iodine and -SCF₃ groups may further complicate synthesis, requiring inert conditions or specialized catalysts .

Crystallographic and Structural Insights

- Conformational Flexibility : The trifluoromethylthio group’s bulk may induce torsional strain in the phenyl-propan-2-one linkage, altering bond angles compared to smaller substituents .

Biological Activity

1-Bromo-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with significant biological activity. Its unique structure, characterized by the presence of bromine, iodine, and a trifluoromethylthio group, positions it as a compound of interest in pharmacological research. This article reviews its biological activity, mechanisms of action, and potential applications based on diverse sources.

- Chemical Name : this compound

- CAS Number : 1805677-11-5

- Molecular Formula : C10H7BrF3IOS

- Molecular Weight : 439.03 g/mol

Structural Characteristics

The compound features a bromine atom and an iodine atom attached to a phenyl ring, along with a trifluoromethylthio group. These halogen substituents can enhance the compound's reactivity and influence its interactions with biological systems.

This compound has been studied for its potential effects on various biological pathways:

- Electrophilic Properties : The halogen atoms in the compound can act as electrophiles, enhancing reactivity with nucleophilic sites on proteins and other biomolecules, which may lead to alterations in cellular processes.

- Hydrophobic Interactions : The trifluoromethylthio group contributes to hydrophobic interactions with lipid membranes, potentially influencing cellular uptake and activity .

Pharmacological Studies

Research indicates that compounds with similar structural motifs exhibit various pharmacological properties:

- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups have shown enhanced potency in inhibiting enzymes such as reverse transcriptase, which is critical in viral replication .

- Selective Receptor Modulation : The compound may interact with specific nuclear receptors, such as RORγ (Retinoic acid receptor-related orphan receptor gamma), which is involved in inflammatory responses. Selective modulation of these receptors has therapeutic implications for conditions like psoriasis and rheumatoid arthritis .

Comparative Analysis

To understand the biological relevance of this compound, it is useful to compare its activity with related compounds. Below is a summary table comparing key characteristics:

Case Study 1: Enzyme Inhibition

A study investigated the effects of fluorinated compounds on enzyme inhibition. It was found that introducing trifluoromethyl groups significantly increased the potency against certain targets compared to non-fluorinated analogs. This suggests that this compound may exhibit similar enhancements in biological activity due to its structural features .

Case Study 2: Anti-inflammatory Potential

Research focusing on selective RORγ inverse agonists highlighted the role of structural modifications in enhancing metabolic stability while maintaining biological activity. This illustrates the potential for derivatives of this compound to serve as leads for developing new anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.